molecular formula C23H24Cl2N2O3 B1672461 (2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone CAS No. 180002-83-9

(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone

Katalognummer B1672461
CAS-Nummer: 180002-83-9
Molekulargewicht: 447.4 g/mol
InChI-Schlüssel: FSFZRNZSZYDVLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GW 405833 is a partial agonist of the cannabinoid CB2 receptor (EC50 = 0.65 nM). It is selective for CB2, binding with a Ki value of 14 nM compared to that of CB1 with a Ki value of 2.04 µM. GW 405833 demonstrates anti-inflammatory and antihyperalgesic properties in animal models of inflammation and pain.
GW405833, also klnown as L-768242, is a cannabinoid-2 (CB) receptor-selective agonist. It displays anti-nociceptive activity in models of neuropathic and inflammatory pain.

Wissenschaftliche Forschungsanwendungen

CB2 Receptor Agonist

GW-405833 is a potent and selective CB2 receptor partial agonist . It binds with high affinity to both human and rat CB2 receptors and displays approximately 1200-fold selectivity over CB1 . This makes it a valuable tool in the study of CB2 receptor function and the potential therapeutic applications of CB2 agonists.

Pain Management

GW-405833 has been shown to produce potent antihyperalgesic effects in several rodent models of pain . This suggests that it could have potential applications in the management of pain, particularly in conditions where conventional analgesics are ineffective.

Anti-Inflammatory Effects

Animal studies have shown that GW-405833 possesses anti-inflammatory effects . This could make it a useful tool in the study of inflammation and the development of new anti-inflammatory drugs.

Neuropathic Pain Treatment

Selective CB2 agonist drugs such as GW-405833 are hoped to be particularly useful in the treatment of allodynia and neuropathic pain for which current treatment options are often inadequate .

Anxiety and Ataxia

GW-405833 has been utilized in rodent models of acute and chronic pain, anxiety, ataxia and catalepsy . This suggests potential applications in the study and treatment of these conditions.

Pharmacokinetic Characterization

The pharmacological and pharmacokinetic characterization of GW-405833 has been studied, providing valuable information about its absorption, distribution, metabolism, and excretion .

Wirkmechanismus

Target of Action

GW-405833, also known as L-768242, is a potent and selective partial agonist for the cannabinoid receptor subtype CB2 . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

GW-405833 binds with high affinity to both human and rat CB2 receptors . It displays around 1200-fold selectivity for CB2 over CB1 receptors . This selectivity is important as it allows the compound to exert its effects primarily through the CB2 receptor, minimizing potential side effects associated with CB1 receptor activation .

Biochemical Pathways

The activation of CB2 receptors by GW-405833 leads to a cascade of biochemical reactions. These include the inhibition of adenylate cyclase and subsequent decrease in cyclic AMP levels, leading to the modulation of downstream signaling pathways . This can result in various physiological effects, such as anti-inflammatory and analgesic effects .

Pharmacokinetics

Factors such as lipophilicity, molecular size, and ionization state can influence these properties and thus the bioavailability of the compound .

Result of Action

GW-405833 has been shown to possess anti-inflammatory and anti-hyperalgesic effects at low doses . These effects are likely due to its action on the CB2 receptor and the subsequent modulation of pain and inflammatory pathways . At higher doses, it can produce ataxia and analgesic effects .

Action Environment

The action, efficacy, and stability of GW-405833 can be influenced by various environmental factors. These can include the physiological environment (such as pH and temperature), the presence of other drugs or substances, and individual genetic variations in the CB2 receptor or associated metabolic enzymes

Eigenschaften

IUPAC Name

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFZRNZSZYDVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432728
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone

CAS RN

180002-83-9
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180002-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-768242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180002839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-(3-(morpholin-4-yl)ethyl)-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-768242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85K154W99L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole (311 mg; 1.13 mmol) in 10 mL dry THF at -78° C. was added HMPA (590 μL; 3.39 mmol), then dropwise KHMDS (0.5M in Tol; 2.5 mL; 1.25 mmol). The solution was stirred 30 min at -22° C. then cooled to -78° C. after which 2,3-dichlorobenzoyl chloride (361 mg; 1.72 mmol) was added. The final mixture was allowed to reach r.t. slowly then stirred 1 h. The mixture was poored in saturated NaHCO3 (25 mL), extracted with EtOAc (2×50 mL). The organic phase was washed with brine (50 mL), dried over Na2SO4, filtered, concentrated and flash chromatographed (Silica gel; EtOAc) to yield 503 mg (99%) of the title compound.
Name
5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole
Quantity
311 mg
Type
reactant
Reaction Step One
Name
Quantity
590 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
361 mg
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
Reactant of Route 5
(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone
Reactant of Route 6
(2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indol-1-yl)methanone

Q & A

ANone: While initially classified as a selective cannabinoid receptor type 2 (CB2) agonist, research has revealed a more complex interaction. GW405833 exhibits activity at both CB2 and CB1 receptors, with its antinociceptive effects primarily mediated through CB1 receptors. [, , ]

ANone: GW405833 appears to interact with CB1 receptors in a non-conventional manner. Unlike typical agonists that bind to the orthosteric site, GW405833 might act allosterically. [] It effectively reverses mechanical allodynia in models of neuropathic and inflammatory pain, an effect absent in CB1 knockout mice, suggesting a CB1-dependent mechanism. []

ANone: Interestingly, while GW405833 demonstrates CB1-dependent antinociceptive activity, it does not induce typical signs of CB1 activation, such as those observed with the cannabinoid receptor 1 agonist, Δ9-tetrahydrocannabinol. [] This suggests a unique pharmacological profile distinct from traditional agonists.

ANone: Research suggests potential interactions with GPR55, a receptor activated by l-α-lysophosphatidylinositol and implicated in pain transmission. GW405833 displays partial agonist activity at GPR55 and can modulate l-α-lysophosphatidylinositol-mediated ERK1/2 phosphorylation. []

ANone: Yes, GW405833 effectively reduces pain behaviors in various preclinical models, including the partial sciatic nerve ligation model of neuropathic pain and the complete Freund's adjuvant model of inflammatory pain. [, , , , , ]

ANone: While initial studies suggested a CB2-mediated mechanism, subsequent research using knockout mice models revealed that the antinociceptive effects of GW405833 are dependent on CB1 receptors, not CB2 receptors. [, ]

ANone: GW405833 has demonstrated anti-inflammatory properties in preclinical models. It reduces the production of inflammatory mediators like TNF-α, IL-1β, and CRP, and increases anti-inflammatory cytokines like IL-4 and TGF-β in a model of experimental autoimmune encephalomyelitis. [, ]

ANone: While GW405833 has shown promise in preclinical studies, it has yet to progress to clinical trials. Further research is needed to determine its safety and efficacy in humans.

ANone: Systematic modifications of the GW405833 structure, particularly around the indole and morpholine rings, have been explored to understand the relationship between structure and activity. These modifications aim to optimize binding affinity, selectivity for CB2 over CB1 receptors, and pharmacokinetic properties. [, ]

ANone: While detailed pharmacokinetic data is limited, studies suggest that GW405833 can cross the blood-brain barrier. Research using a radiolabeled analogue of GW405833 ([18F]RoSMA-18-d6) demonstrated uptake and retention in the spinal cord of non-human primates, suggesting potential for targeting central sites of inflammation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.